molecular formula C21H18N6O2 B10966732 2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10966732
M. Wt: 386.4 g/mol
InChI Key: HNNJLAVCIFNTGR-UHFFFAOYSA-N
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Description

2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl derivative.

    Attachment of the ethoxyphenoxy group: This step involves the reaction of the intermediate with 4-ethoxyphenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxyphenoxy groups.

    Reduction: Reduction reactions can occur at the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and ethoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogenated derivatives and strong bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the core structure.

Scientific Research Applications

2-{3-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of CDKs, preventing their interaction with substrates and thus inhibiting their activity. This leads to cell cycle arrest and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C21H18N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-[3-[(4-ethoxyphenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6O2/c1-2-28-16-6-8-17(9-7-16)29-12-14-4-3-5-15(10-14)19-24-21-18-11-23-25-20(18)22-13-27(21)26-19/h3-11,13H,2,12H2,1H3,(H,23,25)

InChI Key

HNNJLAVCIFNTGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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